molecular formula C16H16N4O B4463806 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol

2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol

Cat. No. B4463806
M. Wt: 280.32 g/mol
InChI Key: XEQSVJIHAHDPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol, also known as EAI045, is a small molecule inhibitor that has been gaining attention in the field of cancer research. It has been shown to be effective in inhibiting the activity of certain tyrosine kinases, which are enzymes that play a key role in the development and progression of various types of cancer. In

Mechanism of Action

2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol works by binding to the ATP-binding site of tyrosine kinases, which prevents the phosphorylation of downstream signaling molecules and ultimately inhibits cell proliferation and survival. This mechanism of action is similar to other tyrosine kinase inhibitors, such as gefitinib and lapatinib.
Biochemical and Physiological Effects:
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has been shown to be effective in inhibiting the growth of various cancer cell lines, including lung, breast, and ovarian cancer cells. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in inhibiting the growth of cancer cells that have developed resistance to existing therapies. However, further research is needed to determine the exact biochemical and physiological effects of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol is its specificity for certain tyrosine kinases, which makes it a potential candidate for the development of targeted cancer therapies. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in overcoming resistance to existing cancer therapies, which could potentially improve patient outcomes. However, one limitation of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol is its low solubility in water, which could make it difficult to administer in clinical settings.

Future Directions

There are several potential future directions for research on 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol. One area of interest is the development of combination therapies that incorporate 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol with other targeted therapies or chemotherapy drugs. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors that could potentially improve patient outcomes. Finally, further research is needed to determine the exact biochemical and physiological effects of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol, as well as its potential side effects and toxicity.

Scientific Research Applications

2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has been shown to be effective in inhibiting the activity of certain tyrosine kinases, including EGFR and ERBB2, which are overexpressed in various types of cancer. This makes 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol a potential candidate for the development of targeted cancer therapies. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in overcoming resistance to existing cancer therapies, such as gefitinib and lapatinib.

properties

IUPAC Name

2-[[4-(ethylamino)quinazolin-2-yl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-17-15-11-7-3-4-8-12(11)18-16(20-15)19-13-9-5-6-10-14(13)21/h3-10,21H,2H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQSVJIHAHDPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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